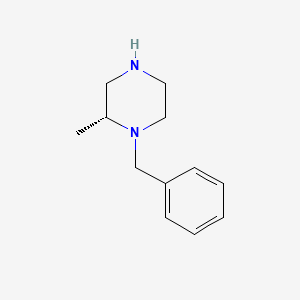

(R)-1-benzyl-2-methylpiperazine

Description

Propriétés

IUPAC Name |

(2R)-1-benzyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEODYUVEMNPPY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651407 | |

| Record name | (2R)-1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174671-42-2 | |

| Record name | (2R)-1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-benzyl-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(R)-1-benzyl-2-methylpiperazine chemical properties and structure

An In-depth Technical Guide to (R)-1-benzyl-2-methylpiperazine: Structure, Properties, and Synthetic Considerations

Introduction

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, particularly those targeting the central nervous system (CNS).[1][2] Piperazine derivatives are integral to the development of antipsychotic, antidepressant, and anxiolytic drugs.[1] Within this important class of compounds, chiral derivatives such as (R)-1-benzyl-2-methylpiperazine represent key building blocks for the synthesis of enantiomerically pure pharmaceuticals. The specific stereochemistry imparted by the methyl group at the C2 position is often crucial for achieving high receptor affinity and selectivity, thereby enhancing therapeutic efficacy while minimizing off-target effects.

This technical guide provides a comprehensive overview of (R)-1-benzyl-2-methylpiperazine, intended for researchers, chemists, and professionals in drug development. It covers the molecule's core chemical structure, physicochemical and spectroscopic properties, a detailed synthetic protocol with mechanistic insights, and its applications as a strategic intermediate in medicinal chemistry.

Molecular Structure and Stereochemistry

(R)-1-benzyl-2-methylpiperazine is a disubstituted piperazine featuring a benzyl group on the nitrogen at position 1 and a methyl group on the adjacent carbon at position 2. The stereogenic center at the C2 carbon is in the (R)-configuration.

Key Identifiers:

-

IUPAC Name: (2R)-1-benzyl-2-methylpiperazine

-

CAS Number: Not explicitly assigned for the (R)-enantiomer alone in primary databases; the racemic mixture is 29906-54-5.[3][4]

The benzyl group serves a dual function. In many synthetic routes, it acts as a readily cleavable protecting group for the N1 position, which can be removed via hydrogenolysis to reveal a secondary amine for further functionalization.[6][7] Simultaneously, the benzyl moiety itself can be a critical pharmacophoric element, contributing to receptor binding in final drug candidates.[8] The (R)-configuration at the C2 position dictates the three-dimensional orientation of the methyl group, which can significantly influence ligand-receptor interactions.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. CAS 29906-54-5 | 1-Benzyl-2-methylpiperazine - Synblock [synblock.com]

- 4. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-BENZYL-2-METHYLPIPERAZINE [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-1-benzyl-2-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in the structures of numerous marketed drugs. The introduction of stereocenters into this heterocyclic system, particularly at the 2-position, allows for a three-dimensional exploration of chemical space, which can lead to improved potency, selectivity, and pharmacokinetic properties. Enantiomerically pure (R)-1-benzyl-2-methylpiperazine is a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] The benzyl group serves as a versatile protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen, and can be readily removed by hydrogenolysis.[2] This guide provides a detailed exploration of the primary synthetic strategies for obtaining this important intermediate in high enantiomeric purity.

Strategic Approaches to the Synthesis of (R)-1-benzyl-2-methylpiperazine

Two principal strategies are employed for the synthesis of enantiomerically pure (R)-1-benzyl-2-methylpiperazine:

-

Chiral Resolution of Racemic 2-Methylpiperazine followed by N-Benzylation: This classical and often cost-effective approach involves the separation of a racemic mixture of 2-methylpiperazine into its constituent enantiomers using a chiral resolving agent. The desired (R)-enantiomer is then isolated and subsequently benzylated.

-

Asymmetric Synthesis from a Chiral Pool Precursor: This strategy involves building the chiral piperazine ring from an enantiomerically pure starting material, such as a natural amino acid. This approach avoids a resolution step and can offer excellent control over the stereochemistry.

This guide will delve into the practical execution of both methodologies, providing detailed protocols and discussing the rationale behind the experimental choices.

Method 1: Chiral Resolution of Racemic 2-Methylpiperazine and Subsequent N-Benzylation

This is a widely used method on both laboratory and industrial scales.[3] It relies on the formation of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Workflow for Chiral Resolution and Benzylation

Caption: General workflow for the synthesis of (R)-1-benzyl-2-methylpiperazine via chiral resolution.

Step-by-Step Experimental Protocols

Part A: Chiral Resolution of (±)-2-Methylpiperazine

The success of this resolution is highly dependent on the choice of solvent and the precise control of crystallization conditions.[3] L-(+)-tartaric acid is a well-established and cost-effective choice for isolating (R)-2-methylpiperazine.[3]

Protocol 1: Diastereomeric Salt Formation and Crystallization [1]

-

Reaction Setup: In a suitable reactor, dissolve racemic (±)-2-methylpiperazine (1.0 equivalent) and L-(+)-tartaric acid (1.0 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and water. The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.[3]

-

Salt Formation: Heat the mixture with stirring until all solids dissolve.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, and then cool further in an ice bath to induce crystallization. The (R)-2-methylpiperazine-(L)-tartrate salt is typically less soluble and will preferentially precipitate.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Recrystallization (Optional but Recommended): To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized one or more times from the same solvent system.

Part B: Liberation of (R)-2-Methylpiperazine [1][5]

Protocol 2: Free Amine Liberation

-

Dissolution: Dissolve the isolated (R)-2-methylpiperazine-(L)-tartrate salt in water.

-

Basification: Add a strong base, such as a 50% aqueous solution of sodium hydroxide, to the solution until the pH is greater than 12. This neutralizes the tartaric acid and liberates the free (R)-2-methylpiperazine.[1]

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation to yield enantiomerically enriched (R)-2-methylpiperazine.

Part C: N-Benzylation of (R)-2-Methylpiperazine

The benzylation of the chiral 2-methylpiperazine must be carefully controlled to favor mono-benzylation at the less sterically hindered N4 position.

Protocol 3: Mono-N-Benzylation [2]

-

Reaction Setup: Dissolve (R)-2-methylpiperazine (1.0 equivalent) in a suitable solvent like dichloromethane or toluene.

-

Addition of Benzylating Agent: Cool the solution in an ice bath and add benzyl chloride (1.0-1.1 equivalents) dropwise. The use of a slight excess of the amine can help to minimize dibenzylation.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

-

Workup: Wash the reaction mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure (R)-1-benzyl-2-methylpiperazine.

Method 2: Asymmetric Synthesis from (D)-Alanine

This approach provides a direct route to the (R)-enantiomer by utilizing a chiral starting material. A concise and efficient synthesis has been described starting from (D)-alanine.[6]

Synthetic Scheme from (D)-Alanine

Caption: A conceptual asymmetric synthesis route to (R)-1-benzyl-2-methylpiperazine from (D)-alanine.

Step-by-Step Experimental Protocols

A reported synthesis involves the reaction of benzylamine with a bifunctional molecule derived from alanine.[6]

Protocol 4: Synthesis from (D)-Alanine Derivative [6]

-

Preparation of the Bifunctional Intermediate: (D)-alanine is converted in a few steps to an intermediate containing both a leaving group and a protected amine. For example, (D)-alanine methyl ester hydrochloride can be reacted with chloroacetyl chloride.

-

Cyclization: The resulting intermediate is then reacted with benzylamine. The benzylamine acts as a nucleophile, displacing the leaving group and forming the piperazinone ring in a cyclization reaction.

-

Reduction: The piperazinone intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield (R)-1-benzyl-2-methylpiperazine. The reduction must be carried out under conditions that avoid racemization.[6]

-

Purification: The final product is purified by standard methods such as column chromatography or distillation.

Comparison of Synthetic Strategies

| Feature | Method 1: Chiral Resolution | Method 2: Asymmetric Synthesis |

| Starting Materials | Racemic 2-methylpiperazine, L-(+)-tartaric acid (readily available and inexpensive) | Enantiomerically pure precursor (e.g., (D)-alanine), various reagents |

| Overall Yield | Theoretically limited to a maximum of 50% for the desired enantiomer | Can be higher as all starting material has the correct stereochemistry |

| Enantiomeric Purity | Highly dependent on the efficiency of crystallization; may require multiple recrystallizations | Generally very high, as the stereocenter is set from the beginning |

| Scalability | Well-established for large-scale industrial production[1] | May require more specialized reagents and conditions, potentially making scale-up more challenging |

| Process | Involves separation of a mixture, which can be labor-intensive | Involves a linear sequence of reactions |

Characterization of (R)-1-benzyl-2-methylpiperazine

The final product should be characterized to confirm its identity and purity.

-

Appearance: Typically a colorless to pale yellow oil.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the benzyl group (aromatic protons around 7.2-7.4 ppm and benzylic CH₂ protons), the piperazine ring protons, and the methyl group doublet.

-

¹³C NMR will show corresponding signals for all unique carbon atoms.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of C12H18N2 (190.28 g/mol ) should be observed.[7]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial analytical technique to determine the enantiomeric excess (e.e.) of the final product. The sample is run on a chiral stationary phase, which will separate the (R) and (S) enantiomers, allowing for their quantification. An e.e. of >99% is typically desired for pharmaceutical applications.

-

Optical Rotation: The specific rotation ([α]D) should be measured and compared to literature values to confirm the enantiomeric identity.

Conclusion

The synthesis of enantiomerically pure (R)-1-benzyl-2-methylpiperazine can be effectively achieved through either chiral resolution or asymmetric synthesis. The choice of method often depends on factors such as the scale of the synthesis, cost considerations, and the desired level of enantiomeric purity. The classical resolution method using L-(+)-tartaric acid is a robust and scalable process, while asymmetric synthesis from chiral precursors like (D)-alanine offers a more elegant and direct route to the target molecule with potentially higher overall yields and excellent stereocontrol. Both pathways provide access to this key chiral building block, enabling the development of novel and stereochemically defined pharmaceutical agents.

References

- BenchChem. "Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine." Accessed January 15, 2026.

- BenchChem. "Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt." Accessed January 15, 2026.

- Royal Society of Chemistry. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." RSC Publishing, May 22, 2020.

- BenchChem. "Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine." Accessed January 15, 2026.

- BenchChem. "A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts." Accessed January 15, 2026.

- ResearchGate. "Preparation of chiral 2-methylpiperazine." Accessed January 15, 2026.

- "A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine." Journal of the Chinese Chemical Society. Accessed January 15, 2026.

- National Institutes of Health. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant." Accessed January 15, 2026.

- Sci-Hub. "Asymmetric Synthesis of Chiral Piperazines." Accessed January 15, 2026.

- ChemicalBook. "(R)-(-)-2-Methylpiperazine synthesis." Accessed January 15, 2026.

-

Organic Syntheses. "1-benzylpiperazine." Accessed January 15, 2026. [Link]

- Google Patents.

-

Stoltz Group, Caltech. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Accessed January 15, 2026. [Link]

-

National Institutes of Health. "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." Accessed January 15, 2026. [Link]

-

Organic Syntheses. "benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester." Accessed January 15, 2026. [Link]

-

National Institutes of Health. "1-Benzyl-2-methylpiperazine." PubChem. Accessed January 15, 2026. [Link]

-

National Institutes of Health. "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1." PubMed. Accessed January 15, 2026. [Link]

-

ResearchGate. "Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3][4]diazepines." Accessed January 15, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-(-)-2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for (R)-1-benzyl-2-methylpiperazine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-benzyl-2-methylpiperazine

Introduction

(R)-1-benzyl-2-methylpiperazine is a chiral organic compound belonging to the piperazine class. Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse biological activities, including antitumor, antibacterial, and antipsychotic properties.[1][2] The precise structural elucidation and purity assessment of such compounds are paramount in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity.[3][4][5]

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the principles, experimental protocols, and interpretation of the key spectroscopic data for (R)-1-benzyl-2-methylpiperazine. It is designed to provide both a practical workflow and a deep understanding of the causality behind the experimental choices, ensuring scientific integrity and robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural determination of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[7][8][9]

Principles & Experimental Rationale

The core of the NMR experiment involves placing a sample in a strong, constant magnetic field (B₀) and perturbing the nuclear spins with a radio-frequency (RF) pulse.[9] The frequency at which each nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). Electrons surrounding a nucleus generate a secondary magnetic field that shields it from the main B₀ field, meaning different functional groups produce distinct signals.[6]

Causality in Experimental Design:

-

Choice of Solvent: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used to dissolve the sample. Since deuterium has a different magnetic moment, it is "invisible" in a proton NMR experiment, preventing the large solvent signal from overwhelming the analyte signals.[6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard. TMS is chemically inert and provides a single, sharp signal at a defined 0.00 ppm, serving as a universal reference point for all other chemical shifts.[6]

-

Sample Concentration: A sufficient concentration (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is required to achieve a good signal-to-noise ratio within a reasonable acquisition time.[10]

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: a. Weigh 10-20 mg of (R)-1-benzyl-2-methylpiperazine into a clean, dry vial. b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). c. Add a small amount of an internal standard like tetramethylsilane (TMS).[3] d. Agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[10]

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. "Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift. c. "Shim" the magnetic field by adjusting the shimming coils to maximize its homogeneity across the sample, resulting in sharp, well-resolved peaks.

-

Data Acquisition: a. Acquire the ¹H NMR spectrum. A typical experiment involves a short RF pulse followed by the acquisition of the free induction decay (FID) signal. Multiple scans are averaged to improve the signal-to-noise ratio. b. Acquire the broadband proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line.[7]

-

Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. b. Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[3]

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for (R)-1-benzyl-2-methylpiperazine. These predictions are based on established chemical shift values for related structures like 1-benzylpiperazine, 2-methylpiperazine, and general substituent effects.[11][12][13][14]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Phenyl-H (C₆H₅) |

| ~ 3.50 | s | 2H | Benzyl-CH₂ (N-CH₂-Ph) |

| ~ 2.90 - 2.70 | m | 3H | Piperazine ring-H |

| ~ 2.60 - 2.30 | m | 3H | Piperazine ring-H |

| ~ 2.10 | m | 1H | Piperazine ring-H (at C2) |

| ~ 1.70 | s (broad) | 1H | N-H |

| ~ 1.05 | d | 3H | Methyl-H (C-CH₃) |

Interpretation of ¹H NMR Spectrum:

-

The multiplet between 7.20-7.35 ppm is characteristic of the five protons on the monosubstituted benzene ring.

-

A singlet around 3.50 ppm corresponds to the two benzylic protons, which are chemically equivalent.

-

The complex series of multiplets in the 2.10-2.90 ppm range are attributed to the seven protons on the piperazine ring. The diastereotopic nature of these protons leads to complex splitting patterns.

-

A broad singlet, exchangeable with D₂O, is expected for the N-H proton.

-

A doublet at approximately 1.05 ppm, integrating to three protons, is indicative of the methyl group coupled to the single proton on the adjacent chiral center (C2).

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | Phenyl C (quaternary, C1') |

| ~ 129.0 | Phenyl CH (C2', C6') |

| ~ 128.2 | Phenyl CH (C3', C5') |

| ~ 127.0 | Phenyl CH (C4') |

| ~ 63.0 | Benzyl-CH₂ (N-CH₂-Ph) |

| ~ 56.0 | Piperazine-CH (C2) |

| ~ 54.0 | Piperazine-CH₂ (C3 or C5) |

| ~ 50.0 | Piperazine-CH₂ (C5 or C3) |

| ~ 46.0 | Piperazine-CH₂ (C6) |

| ~ 15.0 | Methyl-CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Four signals are expected in the aromatic region (~127-138 ppm): one for the quaternary carbon to which the benzyl group is attached, and three for the pairs of equivalent CH carbons.

-

The signal around 63.0 ppm is typical for the benzylic carbon.

-

The remaining five signals in the aliphatic region (~15-56 ppm) correspond to the five distinct carbons of the substituted piperazine ring and the methyl group. The chiral center at C2 makes all piperazine carbons chemically non-equivalent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[15]

Principles & Experimental Rationale

Different chemical bonds vibrate at specific, characteristic frequencies. By passing an infrared beam through the sample, the instrument measures which frequencies are absorbed.[15] A typical FTIR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).

Causality in Experimental Design:

-

Sampling Technique: For a liquid sample like (R)-1-benzyl-2-methylpiperazine, Attenuated Total Reflectance (ATR) is a common and convenient method. It requires minimal sample preparation—just a drop of liquid placed on the ATR crystal.[16][17][18] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[18][19]

-

Background Scan: A background spectrum (of the empty ATR crystal or clean salt plates) is always collected first. This is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[15]

Detailed Experimental Protocol: ATR-FTIR

-

Instrument Setup: a. Ensure the ATR crystal (e.g., diamond, germanium) is clean. b. Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹).[15]

-

Background Acquisition: a. With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Sample Analysis: a. Place a single drop of (R)-1-benzyl-2-methylpiperazine directly onto the center of the ATR crystal. b. Acquire the sample spectrum using the same number of scans as the background.

-

Data Processing: a. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final infrared spectrum. b. Identify and label the characteristic peaks corresponding to specific functional groups.

FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Predicted Spectral Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~ 3300 | N-H Stretch | Secondary amine (piperazine) |

| 3080 - 3030 | C-H Stretch (sp²) | Aromatic C-H (phenyl) |

| 2950 - 2800 | C-H Stretch (sp³) | Aliphatic C-H (piperazine, CH₃, CH₂) |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic ring |

| ~ 1120 | C-N Stretch | Aliphatic amine |

| 740, 700 | C-H Out-of-plane bend | Monosubstituted benzene ring |

Interpretation of IR Spectrum:

-

A moderately sharp peak around 3300 cm⁻¹ is a key indicator of the N-H bond in the secondary amine of the piperazine ring.

-

Absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while strong absorptions just below 3000 cm⁻¹ confirm aliphatic C-H bonds.

-

The characteristic "fingerprint" region will contain several peaks, including the C-C stretching vibrations of the aromatic ring and C-N stretching of the amines.[20]

-

Strong bands around 700-740 cm⁻¹ are highly diagnostic for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[21]

Principles & Experimental Rationale

The process involves three essential functions: ionizing the sample, separating the ions based on their m/z ratio, and detecting the separated ions.[22]

Causality in Experimental Design:

-

Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample, often causing extensive and reproducible fragmentation.[21][23] This is highly useful for structural elucidation of small, volatile molecules.[21] Electrospray Ionization (ESI) is a "soft" technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.[23][24] For a compound like (R)-1-benzyl-2-methylpiperazine, coupling a separation technique like Gas Chromatography (GC) with EI-MS (GC-MS) is a common and effective approach.[3]

-

Separation: GC separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.[25]

Detailed Experimental Protocol: GC-MS (EI)

-

Sample Preparation: a. Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup (Gas Chromatograph): a. Set the injector temperature to ensure efficient vaporization (e.g., 250°C). b. Use a suitable capillary column (e.g., DB-5MS). c. Program the oven temperature to ramp up, allowing for the separation of components based on their boiling points.

-

Instrument Setup (Mass Spectrometer): a. Set the ion source to the standard electron energy for EI (70 eV). b. Set the mass analyzer to scan a relevant m/z range (e.g., 40-400 amu).

-

Data Acquisition: a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC. b. The compound will travel through the column, elute at a specific retention time, and enter the MS ion source. c. The mass spectrometer continuously acquires spectra as the compound elutes from the column.

-

Data Processing: a. Identify the total ion chromatogram (TIC) peak corresponding to the analyte. b. Extract the mass spectrum associated with that peak. c. Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Mass Spectrometry Experimental Workflow

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. (R)-(-)-2-Methylpiperazine(75336-86-6) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]

- 13. 1-Benzylpiperazine(2759-28-6) 13C NMR [m.chemicalbook.com]

- 14. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. jascoinc.com [jascoinc.com]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. acdlabs.com [acdlabs.com]

- 24. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Introduction: The Significance of (R)-1-benzyl-2-methylpiperazine in Medicinal Chemistry

An In-depth Technical Guide to the Physical Properties of (R)-1-benzyl-2-methylpiperazine

(R)-1-benzyl-2-methylpiperazine, a chiral derivative of the piperazine scaffold, is a compound of significant interest to researchers in drug discovery and development. The piperazine ring is a "privileged scaffold," a molecular framework frequently found in biologically active compounds and marketed drugs, including antidepressants, antipsychotics, and antihistamines.[1] The specific stereochemistry and substitutions on the piperazine core, such as the (R)-configuration at the 2-position and the benzyl group at the 1-position, create a unique three-dimensional structure that dictates its interaction with biological targets. Understanding the fundamental physical properties of this molecule, such as its boiling point and solubility, is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. These parameters govern its purification, formulation, administration, and pharmacokinetic profile. This guide provides a detailed examination of these properties, grounded in established experimental methodologies, for professionals engaged in chemical synthesis and pharmaceutical development.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure—the interplay of molecular weight, polarity, and intermolecular forces. For (R)-1-benzyl-2-methylpiperazine, the presence of a bulky, nonpolar benzyl group, a polar piperazine ring with two nitrogen atoms, and a chiral center results in a distinct set of properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.28 g/mol | [2][3] |

| Boiling Point | 281.5 ± 20.0 °C at 760 mmHg | [4]* |

| Water Solubility | Expected to be low to insoluble (as free base) | Inferred from[5][6] |

| Organic Solvent Solubility | Expected to be soluble | Inferred from[7] |

| Aqueous Acid Solubility | Expected to be soluble | Inferred from[8][9] |

*Data reported for the (S)-enantiomer; the boiling point of the (R)-enantiomer is expected to be identical.

Boiling Point: Theory and Experimental Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase change from liquid to gas.[10] For high-boiling point amines like (R)-1-benzyl-2-methylpiperazine, accurate determination requires methods that minimize thermal decomposition and can be performed on a small scale. The micro-reflux or capillary method is ideally suited for this purpose.[11][12]

Causality in Experimental Design

The choice of the capillary method is deliberate. Direct distillation of a small research sample is often impractical and can lead to significant material loss.[10] The micro-reflux technique relies on observing the equilibrium between the liquid and vapor phases in a confined space. A key step is placing the thermometer bulb at the level of the refluxing vapor ring, not submerged in the liquid.[12] This is because the boiling point is a property of the vapor in equilibrium with the liquid; measuring the vapor temperature ensures a more accurate reading, independent of any superheating of the liquid itself.[12]

Experimental Protocol: Micro-Boiling Point Determination

This protocol outlines the steps for determining the boiling point using a capillary method with a Thiele tube or a similar heating block apparatus.[10][13]

-

Preparation: Place a small sample (a few drops) of (R)-1-benzyl-2-methylpiperazine into a small test tube or fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid sample.[13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[12] The heating oil ensures even and controllable temperature distribution.

-

Initial Observation: Heat the apparatus gently. Initially, a slow stream of bubbles will emerge from the capillary as the trapped air expands and escapes.[11]

-

Identifying the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a rapid and continuous stream as the liquid's vapor fills the capillary.[11]

-

Cooling and Final Reading: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[11][13] This occurs when the external pressure overcomes the vapor pressure inside the capillary.

-

Validation: Repeat the measurement to ensure reproducibility.

Visualization: Boiling Point Determination Workflow

Caption: Workflow for capillary boiling point determination.

Solubility: A Predictor of Behavior

Solubility is a measure of how much solute can dissolve in a solvent to create a homogeneous solution. The principle of "like dissolves like" is the cornerstone of predicting solubility.[14] (R)-1-benzyl-2-methylpiperazine has a dual nature: the nonpolar, aromatic benzyl group and the polar piperazine ring containing two basic nitrogen atoms. This structure predicts its solubility behavior:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large benzyl group should promote solubility in nonpolar organic solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF): Good solubility is expected due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen atoms can act as hydrogen bond acceptors, leading to good solubility.

-

Water: As a free base, the molecule's large nonpolar surface area from the benzyl group is likely to make it poorly soluble or insoluble in water.[5]

-

Aqueous Acid (e.g., 5% HCl): The basic nitrogen atoms of the piperazine ring will be protonated by the acid to form a water-soluble ammonium salt. Therefore, high solubility is expected.[8][9]

-

Aqueous Base (e.g., 5% NaOH): The compound is already a base and will not react, so its solubility will remain low, similar to its solubility in pure water.[9]

Experimental Protocol: Qualitative Solubility Testing

This self-validating protocol systematically classifies the compound based on its reactivity and polarity.

-

Sample Preparation: In a small test tube, add approximately 25 mg of (R)-1-benzyl-2-methylpiperazine.

-

Water Solubility Test: Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[8] Observe if the compound dissolves completely.

-

If soluble: Proceed to test the pH with litmus paper. A basic pH would confirm the amine's nature.

-

If insoluble: Proceed to the next step.

-

-

Aqueous Acid Test (5% HCl): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking vigorously.[8]

-

Rationale: This test confirms the presence of a basic functional group (the amine). If the compound dissolves, it indicates the formation of a water-soluble salt.[9]

-

Self-Validation: To confirm that a salt was formed, carefully add 5% NaOH dropwise to the clear solution until it is basic. The original, water-insoluble compound should precipitate out of the solution.

-

-

Aqueous Base Test (5% NaOH): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. As expected for a basic compound, it should remain insoluble.[9] This step is crucial for distinguishing amines from acidic compounds like phenols or carboxylic acids.

-

Organic Solvent Tests: Repeat the procedure with various organic solvents (e.g., methanol, ethanol, dichloromethane, toluene) to establish a qualitative solubility profile.

Visualization: Solubility Test Flowchart

Caption: Logical workflow for qualitative solubility analysis.

Conclusion

The physical properties of (R)-1-benzyl-2-methylpiperazine—a high boiling point around 281.5 °C and characteristic solubility in organic solvents and aqueous acids—are direct consequences of its molecular architecture. The experimental protocols detailed herein provide a robust framework for researchers to verify these properties with a high degree of scientific integrity. Accurate characterization is not merely an academic exercise; it is an essential foundation for all subsequent stages of research and development, enabling informed decisions in purification, formulation, and the ultimate application of this promising chemical scaffold.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- JoVE. (2020, March 26). Boiling Points - Procedure.

- BOILING POINT DETERMINATION. (n.d.).

- Nazare, V. (n.d.). Determination of Boiling Point (B.P):.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Determination of Boiling Points. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.

- JoVE. (2015, June 15). Determining the Solubility Rules of Ionic Compounds.

- ChemicalBook. (n.d.). (R)-1-BENZYL-2-METHYLPIPERAZINE.

- PubChem. (n.d.). 1-Benzyl-2-methylpiperazine.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Bouling Chemical Co., Limited. (n.d.). Benzyl (R)-2-Methylpiperazine-1-Carboxylate.

- Chemsrc. (2025, August 26). (S)-1-Benzyl-2-methylpiperazine.

- Synblock Inc. (n.d.). CAS 29906-54-5 | 1-Benzyl-2-methylpiperazine.

- SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.

- PubChem. (n.d.). 1-Benzylpiperazine.

- ChemicalBook. (n.d.). 29906-54-5(N-1-Benzyl-2-methylpiperazine) Product Description.

- ChemicalBook. (2025, October 14). N-1-Benzyl-2-methylpiperazine.

- Chem-Impex. (n.d.). R-1-Boc-2-benzyl-piperazine.

- ChemicalBook. (2023, May 31). 1-BENZYL-3(R)-METHYL-PIPERAZINE.

- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

- 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.).

- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800.

- ChemicalBook. (2023, December 15). 1-Methylpiperazine: synthesis, applications and safety.

- Guidechem. (n.d.). 2,6-Di-tert-butylphenol 128-39-2.

- ChemBK. (n.d.). N-Methyl piperazine.

- Piaz, V. D., et al. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 29906-54-5 | 1-Benzyl-2-methylpiperazine - Synblock [synblock.com]

- 4. (S)-1-Benzyl-2-methylpiperazine | CAS#:511254-92-5 | Chemsrc [chemsrc.com]

- 5. swgdrug.org [swgdrug.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzyl (R)-2-Methylpiperazine-1-Carboxylate: Properties, Applications, Safety Data & Purchase | Trusted Supplier China [chemheterocycles.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. m.youtube.com [m.youtube.com]

(R)-1-Benzyl-2-methylpiperazine: A Chiral Building Block in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the demand for enantiomerically pure compounds is a constant driving force for innovation. Chiral building blocks are fundamental to the construction of complex molecular architectures with defined stereochemistry. Among these, piperazine derivatives have garnered significant attention due to their prevalence in a vast number of biologically active molecules.[1] This technical guide provides an in-depth exploration of (R)-1-benzyl-2-methylpiperazine, a versatile chiral synthon that has become an invaluable tool in the development of novel therapeutics. We will delve into its synthesis, physicochemical properties, and diverse applications, offering field-proven insights into the experimental choices and mechanistic foundations that establish it as a critical component in the synthetic chemist's toolkit.

Introduction: The Significance of Chiral Piperazines

Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and virology.[1] The two nitrogen atoms provide handles for facile functionalization, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[1]

When a stereocenter is introduced into the piperazine ring, as in (R)-1-benzyl-2-methylpiperazine, the resulting chiral building block offers a powerful method for controlling the three-dimensional arrangement of atoms in a target molecule. This control is often crucial for biological activity, as enantiomers of a drug can have vastly different potencies and side-effect profiles. The (R)-configuration at the C2 position, along with the benzyl protecting group on one of the nitrogens, makes (R)-1-benzyl-2-methylpiperazine a highly versatile and sought-after intermediate in asymmetric synthesis.[2]

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. (R)-1-benzyl-2-methylpiperazine is a stable, typically solid compound that is soluble in many common organic solvents.[3]

Table 1: Physicochemical Properties of (R)-1-Benzyl-2-methylpiperazine and Related Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| (R)-1-Benzyl-2-methylpiperazine | C12H18N2 | 190.28 | --- |

| Benzyl (R)-2-Methylpiperazine-1-Carboxylate | C13H18N2O2 | 234.29 | Solid |

| (R)-1-Boc-2-benzyl-piperazine | C16H24N2O2 | 276.38 | Light brown gel |

The key structural features of (R)-1-benzyl-2-methylpiperazine are the stereogenic center at the C2 position, which dictates the chiral environment, and the benzyl group on the N1 nitrogen. The benzyl group serves as a robust protecting group that is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenolysis.[4] This allows for the selective functionalization of the two nitrogen atoms of the piperazine ring.

Synthesis of Enantiomerically Pure (R)-1-Benzyl-2-methylpiperazine

The accessibility of a chiral building block in high enantiomeric purity is a critical factor in its widespread adoption. A concise and efficient synthesis of enantiomerically pure 2-methylpiperazines has been developed starting from readily available and inexpensive chiral precursors like (D)- or (L)-alanine.[5]

General Synthetic Strategy

A common approach involves a multi-step sequence that establishes the piperazine ring with the desired stereochemistry. The key transformation is often the cyclization of a bifunctional intermediate.[5]

Protocol 1: Synthesis from (D)-Alanine [5]

-

Esterification: (D)-Alanine is first converted to its methyl ester to protect the carboxylic acid functionality.

-

N-Benzylation: The primary amine of the alanine methyl ester is then reacted with benzylamine.

-

Reduction: The ester group is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride.

-

Activation and Cyclization: The hydroxyl group is activated, for example, by conversion to a tosylate, followed by an intramolecular cyclization to form the piperazine ring.

-

N-Benzylation: The remaining secondary amine is benzylated to yield the target molecule.

Caption: General synthetic workflow from (D)-Alanine.

Applications in Asymmetric Synthesis and Drug Development

The utility of (R)-1-benzyl-2-methylpiperazine as a chiral building block is demonstrated by its application in the synthesis of a wide range of complex and biologically active molecules. It can serve as a core scaffold, a chiral auxiliary, or a precursor to chiral ligands for asymmetric catalysis.

As a Core Structural Scaffold

The piperazine moiety is a common feature in many drug candidates, and (R)-1-benzyl-2-methylpiperazine provides a ready-made chiral core.[1] Its derivatives have been explored as selective inhibitors of the Mcl-1 protein, a promising target in cancer therapy.[6] Additionally, benzylpiperazine derivatives have been investigated as ligands for σ1 receptors, which are involved in pain signaling, highlighting their potential in the development of novel analgesics.[7][8]

Protocol 2: N-Arylation via Buchwald-Hartwig Amination [1]

This protocol describes a general procedure for the synthesis of N-arylpiperazines, a common step in the elaboration of the (R)-1-benzyl-2-methylpiperazine scaffold.

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl halide (1.0 equiv), (R)-1-benzyl-2-methylpiperazine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a dry solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Drug discovery workflow utilizing the piperazine scaffold.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[9] While (R)-1-benzyl-2-methylpiperazine is more commonly used as a scaffold, its derivatives can function as chiral auxiliaries in certain transformations. For example, after modification, it can direct the stereoselective alkylation of an adjacent prochiral center.

In the Synthesis of Chiral Ligands

The nitrogen atoms of the piperazine ring can coordinate with metal centers, making it an excellent backbone for the design of chiral ligands for asymmetric catalysis. By removing the benzyl group and introducing other coordinating moieties, a variety of bidentate and polydentate ligands can be synthesized. These ligands can then be used in a range of enantioselective transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions.[10][11]

Conclusion

(R)-1-benzyl-2-methylpiperazine has proven to be a highly valuable and versatile chiral building block in organic synthesis. Its ready availability, stereochemical stability, and the ease with which it can be incorporated into more complex molecules have made it a popular choice for researchers in both academia and industry. From its role as a central scaffold in the development of new pharmaceuticals to its use as a precursor for chiral ligands, (R)-1-benzyl-2-methylpiperazine continues to be a key player in the ongoing quest for new and effective enantiomerically pure compounds.

References

- Wang, X., et al. (n.d.). A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine.

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-methylpiperazine. PubChem. Retrieved from [Link]

- Scripps Research. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.

- Scripps Research. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. NIH Public Access.

- Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.

- Stoltz, B. M., et al. (n.d.).

- Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

- Wang, R., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem.

- Al-Ostoot, F. H., et al. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzyl (R)-2-Methylpiperazine-1-Carboxylate: Properties, Applications, Safety Data & Purchase | Trusted Supplier China [chemheterocycles.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

An In-Depth Technical Guide to the Synthesis of (R)-1-benzyl-2-methylpiperazine: Core Starting Materials and Strategic Execution

Abstract

(R)-1-benzyl-2-methylpiperazine is a pivotal chiral building block in contemporary medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its stereochemically defined structure necessitates synthetic strategies that are both efficient and highly enantioselective. This guide provides an in-depth analysis of the principal starting materials and synthetic routes for preparing this valuable intermediate. We will explore methodologies beginning with the direct benzylation of enantiopure (R)-2-methylpiperazine, as well as more foundational asymmetric syntheses originating from chiral pool precursors and achiral materials. Each strategy is evaluated based on its efficiency, stereochemical integrity, and scalability. Detailed experimental protocols, comparative data, and mechanistic workflows are presented to equip researchers, scientists, and drug development professionals with the technical insights required for practical application.

Introduction: The Strategic Importance of (R)-1-benzyl-2-methylpiperazine

The piperazine motif is a privileged scaffold in drug discovery, appearing in a multitude of blockbuster drugs.[1] The introduction of a chiral center, as in (R)-1-benzyl-2-methylpiperazine, allows for three-dimensional diversification, enabling more specific and potent interactions with biological targets. The benzyl group serves a dual function: it can be a crucial part of the final pharmacophore or act as a readily cleavable protecting group for the N1 nitrogen, facilitating the synthesis of 1,4-unsymmetrically disubstituted piperazines.[2]

The challenge in synthesizing this compound lies in the precise control of the stereochemistry at the C2 position. This guide dissects the most effective strategies to achieve this, focusing on the selection of appropriate starting materials as the critical first step in a successful synthetic campaign.

Overview of Primary Synthetic Strategies

The synthesis of (R)-1-benzyl-2-methylpiperazine can be approached from two fundamentally different directions: (A) functionalization of a pre-existing chiral core, and (B) construction of the chiral piperazine ring from simpler precursors. The choice of strategy is often dictated by the availability of starting materials, cost considerations, and the desired scale of the synthesis.

Figure 1: High-level overview of the main synthetic routes.

Strategy A: Synthesis from (R)-2-Methylpiperazine

This is the most direct and convergent route, provided that enantiomerically pure (R)-2-methylpiperazine is available. The synthesis is reduced to a single, final N-alkylation step.

Sourcing the Key Starting Material: (R)-2-Methylpiperazine

The accessibility of enantiopure 2-methylpiperazine is the cornerstone of this strategy. There are three primary methods for its preparation.[3]

-

Optical Resolution: This classic method involves separating a racemic mixture of 2-methylpiperazine using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.

-

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules as starting materials. For instance, natural amino acids like L-alanine can be converted into chiral 2-methylpiperazine, preserving the stereocenter.[4] This often involves multi-step sequences but guarantees high enantiopurity.

-

Asymmetric Synthesis: This involves creating the chiral center through an enantioselective reaction. Methods include the asymmetric hydrogenation of a suitable prochiral precursor or the use of a chiral auxiliary to direct a diastereoselective cyclization.[4]

The Final Step: Selective N-Benzylation

With (R)-2-methylpiperazine in hand, the final step is the introduction of the benzyl group at the N1 position.

Causality Behind Experimental Choices: The primary challenge in this step is achieving mono-alkylation while avoiding the formation of the undesired 1,4-dibenzyl-2-methylpiperazine. The two nitrogen atoms in 2-methylpiperazine have different steric environments but similar nucleophilicity.

-

Reagents: Benzyl chloride or benzyl bromide are the standard electrophiles.[2][5]

-

Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is employed to neutralize the H-X acid formed during the reaction without competing in the alkylation.[5]

-

Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions, effectively solvating the cation of the base while not interfering with the nucleophile.[5]

-

Stoichiometry Control: Using a slight excess of the piperazine relative to the benzyl halide can favor mono-alkylation. However, a more robust method involves using a protecting group strategy if selectivity is poor, though this adds steps to the synthesis.[6] A simplified procedure can achieve high yields of the monosubstituted product by carefully controlling reaction conditions.[6]

Figure 2: Workflow for the N-Benzylation of (R)-2-methylpiperazine.

Strategy B: Asymmetric Construction of the Piperazine Ring

This approach builds the chiral heterocycle from the ground up, offering flexibility and avoiding reliance on potentially expensive chiral starting materials.

Chiral Auxiliary-Based Synthesis

This powerful strategy uses a temporary chiral auxiliary to direct the formation of the desired stereocenter in a predictable manner. A notable example employs (R)-(-)-phenylglycinol as the chiral auxiliary.[4]

Mechanistic Principle: The synthesis begins by coupling the chiral auxiliary to an achiral fragment (e.g., derived from N-Boc glycine). This forms a diastereomeric intermediate. The key step is a diastereoselective cyclization or alkylation, where the existing stereocenter of the auxiliary directs the formation of the new stereocenter at the C2 position of the piperazine ring. Finally, the auxiliary is cleaved to yield the enantiopure product.

Workflow using (R)-(-)-phenylglycinol:

-

Amide Coupling: (R)-(-)-phenylglycinol is condensed with an N-protected glycine derivative.

-

Reduction & Protection: The resulting amide is reduced, and the free hydroxyl group is protected (e.g., as a silyl ether).

-

Cyclization: The linear precursor is cyclized to form a protected 2-oxopiperazine. This step establishes the ring system.

-

Diastereoselective Methylation: The enolate of the 2-oxopiperazine is methylated. The bulky phenylglycinol auxiliary shields one face of the molecule, forcing the methyl group to add from the opposite face, thus setting the (R) stereochemistry.

-

Reduction & Deprotection: The oxopiperazine is reduced to the piperazine, and the benzyl and auxiliary groups are removed via hydrogenolysis to yield (R)-2-methylpiperazine, which can then be benzylated as described in Strategy A.[4]

Figure 3: Logical flow for a chiral auxiliary-based synthesis.

Reductive Amination Strategies

Reductive amination is one of the most versatile methods for forming C-N bonds and is highly amenable to constructing piperazine rings.[7][8] The core of this reaction is the formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction.

Intramolecular Reductive Amination: A common approach involves the cyclization of a linear precursor containing two amine functionalities (or precursors) and a carbonyl group. The stereochemistry can be introduced from a chiral starting material (e.g., derived from alanine) or via an asymmetric reduction of the intermediate cyclic imine.

-

Starting Materials: A typical precursor could be an N-benzylated amino aldehyde derived from (S)-alanine.

-

Reaction Principle: The precursor, containing a primary amine and an aldehyde, undergoes intramolecular imine formation followed by reduction. The reducing agent is key; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of many functional groups.[9] Catalytic hydrogenation over palladium on carbon (Pd/C) is another robust, scalable method.[7]

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends on project-specific factors, including scale, cost, and available expertise. The following table summarizes the key attributes of each strategy.

| Strategy | Core Starting Material(s) | Typical Overall Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages / Challenges |

| A: Direct Benzylation | (R)-2-Methylpiperazine, Benzyl Halide | High (for the final step) | >99% (retains starting material purity) | Highly convergent, simple final step, easy purification. | Dependent on the commercial availability and cost of enantiopure (R)-2-methylpiperazine.[3] |

| B1: Chiral Auxiliary | (R)-Phenylglycinol, N-Boc Glycine | Moderate | >95% | Reliable stereochemical control, predictable outcome.[4] | Multi-step process, requires addition and removal of the auxiliary, potential for racemization in some steps. |

| B2: Chiral Pool | L-Alanine | Moderate | >98% | Starts from inexpensive, enantiopure materials.[4] | Can involve a lengthy synthetic sequence with multiple protection/deprotection steps. |

| B3: Reductive Amination | Alanine derivatives, Achiral precursors | Good to Excellent | Variable (depends on method) | High atom economy, can be performed as a one-pot reaction, scalable.[7] | Asymmetric variants may require specialized chiral catalysts or reagents. |

Detailed Experimental Protocols

Protocol 1: N-Benzylation of (R)-2-Methylpiperazine

This protocol describes the direct, selective mono-benzylation of the chiral piperazine core.

Materials:

-

(R)-2-Methylpiperazine (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add (R)-2-methylpiperazine and anhydrous acetonitrile.

-

Add potassium carbonate to the suspension.

-

Slowly add benzyl bromide to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 16-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield pure (R)-1-benzyl-2-methylpiperazine.

Protocol 2: Synthesis via Intramolecular Reductive Amination

This protocol outlines a conceptual pathway for constructing the ring system.

Materials:

-

N-Boc-(S)-alanine methyl ester (starting point for precursor synthesis)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (AcOH)

-

Dichloromethane (DCM)

Procedure (Conceptual Outline):

-

Precursor Synthesis: Convert N-Boc-(S)-alanine methyl ester to the corresponding aldehyde (N-Boc-(S)-alaninal) via reduction with DIBAL-H at low temperature (-78 °C).

-

Reductive Amination (Step 1): React the N-Boc-(S)-alaninal with a suitable N-protected ethylamine equivalent in the presence of NaBH(OAc)₃ to form a linear diamine precursor.

-

Deprotection & Cyclization: Selectively deprotect one of the amine functionalities and the aldehyde precursor to generate a linear amino-aldehyde.

-

Intramolecular Reductive Amination (Key Step): Dissolve the amino-aldehyde precursor in a solvent like dichloromethane or dichloroethane. Add a catalytic amount of acetic acid to promote imine formation, followed by the addition of sodium triacetoxyborohydride.[9] Stir at room temperature until the reaction is complete.

-

Workup & Purification: Quench the reaction with aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the resulting cyclic product by column chromatography.

Conclusion

The synthesis of (R)-1-benzyl-2-methylpiperazine can be accomplished through several robust and reliable strategies. For rapid synthesis on a laboratory scale where the chiral precursor is available, direct N-benzylation of (R)-2-methylpiperazine is the most efficient method. For larger-scale manufacturing or when building a synthetic route from fundamental materials, strategies involving asymmetric ring construction are superior. Chiral auxiliary-based methods offer excellent and predictable stereocontrol, while modern reductive amination techniques provide a highly efficient and atom-economical pathway to the desired chiral piperazine core. The selection of the optimal starting material is a critical decision that profoundly impacts the overall efficiency, cost, and scalability of the synthesis of this invaluable pharmaceutical building block.

References

- ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]

- Senthilkumar, U., et al. (n.d.). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.

-

ResearchGate. (2008). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

- Papke, B., et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

- Královec, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

- Chinchilla, R., & Nájera, C. (2020).

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

- Ianni, A., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Google Patents. (n.d.). KR20120054642A - Synthesis of a neurostimulative piperazine.

-

ResearchGate. (2013). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from [Link]

-

Reddit. (2021). Reductive amination of piperazine. Retrieved from [Link]

-

MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

-

Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

-

PubMed. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

-

MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

The Rising Profile of (R)-1-benzyl-2-methylpiperazine: A Technical Guide to its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral scaffold of (R)-1-benzyl-2-methylpiperazine is emerging as a molecule of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of its potential applications, drawing from the established pharmacological activities of structurally related benzylpiperazine and 2-methylpiperazine derivatives. The primary focus lies in its promising role in the development of novel therapeutics for central nervous system (CNS) disorders, particularly neurodegenerative diseases and chronic pain. This document will explore the synthetic rationale, stereochemical considerations, and the mechanistic basis for its potential efficacy, offering a valuable resource for researchers navigating the landscape of next-generation CNS drug discovery.

Introduction: The Strategic Importance of the Chiral Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its two nitrogen atoms provide opportunities for facile derivatization, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The introduction of a methyl group at the 2-position, as in 2-methylpiperazine, imparts chirality and a three-dimensional architecture that can enhance target binding affinity and selectivity. Furthermore, the N-benzyl group is a common feature in CNS-active compounds, often contributing to blood-brain barrier penetration and interactions with aromatic-binding pockets of biological targets.

(R)-1-benzyl-2-methylpiperazine combines these key structural features, making it a compelling candidate for the development of novel CNS therapeutics. Its precursor, (R)-1-Boc-2-benzyl-piperazine, is a recognized key intermediate in the synthesis of pharmaceuticals targeting the central nervous system, underscoring the value of this particular stereoisomer in neuropharmacology.[1] This guide will delve into the specific potential applications of this molecule, supported by evidence from analogous compounds.

Synthetic Pathways and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-benzyl-2-methylpiperazine is crucial for elucidating its specific pharmacological profile and for potential therapeutic development. Several synthetic strategies can be employed to achieve the desired stereochemistry.

A common approach involves the use of chiral starting materials, such as (R)-alanine, to construct the piperazine ring with the desired stereocenter. A patented method describes the synthesis of chiral 2-substituted piperazines, providing a viable route to (R)-1-benzyl-2-methylpiperazine.[2]

Experimental Protocol: Synthesis of (R)-1-benzyl-2-methylpiperazine